molecular formula C25H21NO5 B563445 2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester CAS No. 1076199-34-2

2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester

Cat. No.: B563445
CAS No.: 1076199-34-2
M. Wt: 415.445
InChI Key: LRJVTZDDZXIDRS-UHFFFAOYSA-N
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Description

2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester (CAS 1076199-34-2) is a synthetic ester derivative featuring a phthalimide group linked to a benzoxyphenyl-substituted propionic acid backbone. It is primarily utilized in pharmaceutical research as a reference standard, intermediate, or custom synthesis product. The compound is supplied by specialized vendors such as TRC (Product Code: P387400) and Hubei Guoyun Furui Technology Co., Ltd., highlighting its role in drug development and quality control .

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-phenylmethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-30-25(29)22(26-23(27)20-12-5-6-13-21(20)24(26)28)15-18-10-7-11-19(14-18)31-16-17-8-3-2-4-9-17/h2-14,22H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJVTZDDZXIDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662171
Record name Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-34-2
Record name Methyl 1,3-dihydro-1,3-dioxo-α-[[3-(phenylmethoxy)phenyl]methyl]-2H-isoindole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester involves several steps. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. it is known that the compound is produced through a series of organic reactions involving phthalimide and benzoxyphenyl derivatives. Industrial production methods often involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Phthalimidyl-3-(3’-benzoxyphenyl)propionic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several esters, particularly those with variations in substituents on the phenyl ring or modifications to the ester group. Key analogues include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Applications
2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester 1076199-34-2 3'-Benzoxyphenyl, phthalimide C₂₅H₁₉NO₅ 421.43 g/mol Pharmaceutical intermediates, reference standards
2-Phthalimidyl-3-(3'-acetoxyphenyl)propionic Acid Methyl Ester 1076199-33-1 3'-Acetoxyphenyl C₂₄H₂₁NO₆ 435.43 g/mol Synthetic intermediates, impurity profiling
2-Phthalimidyl-3-(3'-hydroxyphenyl)propionic Acid Methyl Ester 1076199-35-3 3'-Hydroxyphenyl C₂₃H₁₇NO₅ 393.39 g/mol Metabolite studies, analytical standards
(2R,3R)-3-(3,4-Bis-benzyloxy-phenyl)-2,3-dihydroxy-propionic Acid Methyl Ester 197244-11-4 3,4-Bis-benzyloxy, dihydroxy C₂₉H₂₈O₇ 500.53 g/mol Chiral synthesis, drug discovery
Propionic Acid Methyl Ester (generic) 554-12-1 None (simple ester) C₅H₈O₂ 88.11 g/mol Solvent, flavoring agent

Key Observations :

  • Chirality: The (2R,3R)-configured analogue (CAS 197244-11-4) demonstrates the importance of stereochemistry in biological activity, a feature absent in the non-chiral target compound .

Physicochemical Properties

Property Target Compound 3'-Acetoxyphenyl Analogue Propionic Acid Methyl Ester
Melting Point Not reported Not reported -88°C
Boiling Point Not reported Not reported 79-80°C
Solubility Likely low in water (lipophilic substituents) Higher lipophilicity (acetyl group) Miscible with organic solvents
Stability Stable under inert conditions Susceptible to hydrolysis (acetoxy group) Highly stable

Notes:

  • The phthalimide and benzoxyphenyl groups in the target compound contribute to low aqueous solubility, necessitating formulation with surfactants or co-solvents in pharmaceutical applications .
  • Simple esters like Propionic Acid Methyl Ester exhibit higher volatility and lower molecular complexity, making them unsuitable for specialized drug synthesis .

Pharmaceutical Relevance

The target compound is critical in synthesizing benzodiazepine derivatives, as evidenced by its structural similarity to intermediates in Patent WO 2013/019A1 (e.g., 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-4-yl]propionic acid methyl ester) . Its benzoxyphenyl group may modulate pharmacokinetic properties like metabolic stability compared to simpler esters.

Biological Activity

2-Phthalimidyl-3-(3'-benzoxyphenyl)propionic Acid Methyl Ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Phthalimide Derivatives : The initial step often involves the synthesis of phthalimide derivatives through the reaction of phthalic anhydride with amines.
  • Esterification : The introduction of the propionic acid moiety is achieved through esterification reactions with methyl esters.
  • Benzoxy Group Attachment : The benzoxy group is introduced via nucleophilic substitution or coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has shown potential as an inhibitor of certain enzymes, which can lead to therapeutic effects in various conditions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of phthalimide can inhibit inflammatory pathways, suggesting that this compound may possess anti-inflammatory effects.
  • Antitumor Activity : In vitro assays have shown that this compound can induce cytotoxicity in cancer cell lines such as Hep-G2 (liver cancer) and MCF-7 (breast cancer), indicating its potential as an anticancer agent .
PropertyObservation
Anti-inflammatoryInhibition of inflammatory pathways
AntitumorCytotoxicity against Hep-G2 and MCF-7 cell lines

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various phthalimide derivatives, this compound showed significant cytotoxicity against Hep-G2 cells, with a reported IC50 value indicating effective concentration levels for therapeutic use .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of phthalimide derivatives, revealing that this compound effectively inhibits certain enzymes linked to tumor progression, thereby supporting its potential role in cancer therapy .

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